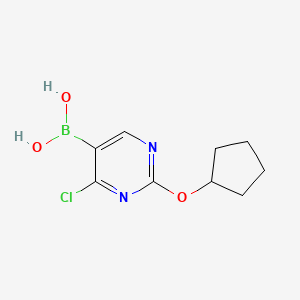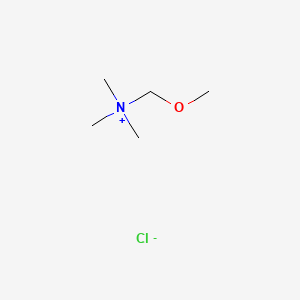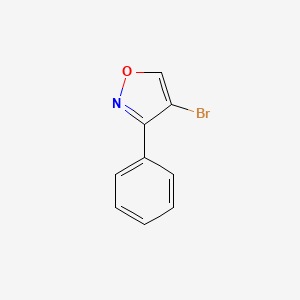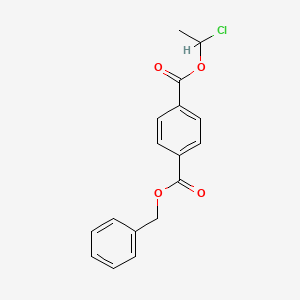
1-Chloroethyl 4-(benzyloxycarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a benzyl group, a 1-chloroethyl group, and two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with benzyl chloride and 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The carboxylate groups can be introduced through subsequent reactions, such as esterification or carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carboxylate groups can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Benzaldehyde, benzoic acid, or their derivatives.
Reduction: Alcohols or aldehydes from the reduction of carboxylate groups.
Scientific Research Applications
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1-benzyl 4-(chloromethyl) benzene-1,4-dicarboxylate: Similar structure but with a chloromethyl group instead of a 1-chloroethyl group.
1-benzyl 4-(1-bromoethyl) benzene-1,4-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxylate groups.
Uniqueness
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate is unique due to the presence of both a benzyl group and a 1-chloroethyl group on the benzene ring, which imparts distinct reactivity and properties. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C17H15ClO4 |
|---|---|
Molecular Weight |
318.7 g/mol |
IUPAC Name |
1-O-benzyl 4-O-(1-chloroethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H15ClO4/c1-12(18)22-17(20)15-9-7-14(8-10-15)16(19)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
SJYKZGKHXIHXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



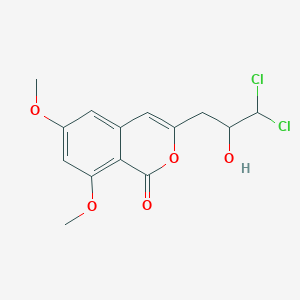
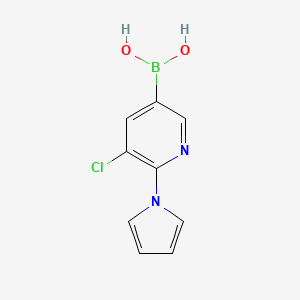
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
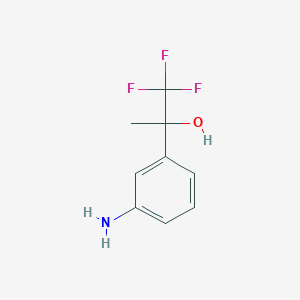
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
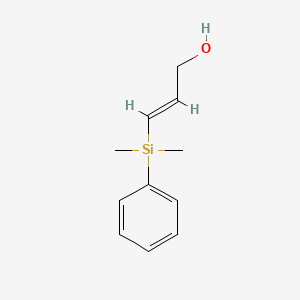

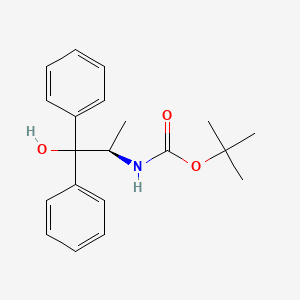
![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
